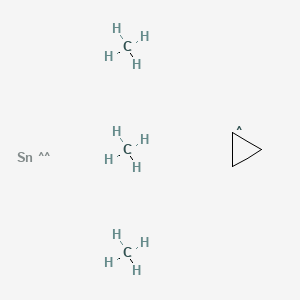
CID 102239851
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CID 102239851 is an organotin compound with the molecular formula C6H17Sn. It is characterized by a cyclopropyl group attached to a trimethylstannane moiety. This compound is of interest due to its unique structural properties and its utility in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: CID 102239851 can be synthesized through several methods. One common approach involves the reaction of cyclopropylmagnesium bromide with trimethyltin chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature and solvent choice to ensure high yield and purity.
Industrial Production Methods: Industrial production of cyclopropyltrimethylstannane often involves large-scale Grignard reactions. The process requires stringent control of reaction parameters to maintain consistency and quality. The use of automated systems and continuous flow reactors can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: CID 102239851 undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trimethylstannane group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different organotin derivatives.
Coupling Reactions: It is often used in cross-coupling reactions, such as the Stille coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles include halides, alkoxides, and amines.
Oxidizing Agents: Reagents like hydrogen peroxide or peracids can be used for oxidation.
Catalysts: Palladium catalysts are frequently employed in coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Stille coupling reaction, the product is typically a substituted cyclopropane derivative.
Aplicaciones Científicas De Investigación
CID 102239851 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of cyclopropane rings and in cross-coupling reactions.
Biology: The compound is studied for its potential biological activity and its role in the synthesis of biologically active molecules.
Medicine: Research is ongoing into its potential use in drug development, particularly in the synthesis of cyclopropane-containing pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mecanismo De Acción
The mechanism by which cyclopropyltrimethylstannane exerts its effects depends on the specific reaction or application. In coupling reactions, the compound acts as a source of the cyclopropyl group, which is transferred to the target molecule through a catalytic process. The molecular targets and pathways involved vary depending on the specific reaction conditions and the nature of the substrates.
Comparación Con Compuestos Similares
CID 102239851 can be compared with other organotin compounds, such as:
Cyclopropyltributylstannane: Similar in structure but with different alkyl groups attached to the tin atom.
Cyclopropyltriphenylstannane: Contains phenyl groups instead of methyl groups, leading to different reactivity and applications.
Cyclopropyltriethylstannane: Another variant with ethyl groups, offering different physical and chemical properties.
The uniqueness of cyclopropyltrimethylstannane lies in its specific combination of the cyclopropyl group and trimethylstannane moiety, which imparts distinct reactivity and utility in various chemical processes.
Propiedades
Número CAS |
17582-54-6 |
|---|---|
Fórmula molecular |
C6H17Sn |
Peso molecular |
207.912 |
Nombre IUPAC |
cyclopropane;methane;tin |
InChI |
InChI=1S/C3H5.3CH4.Sn/c1-2-3-1;;;;/h1H,2-3H2;3*1H4; |
Clave InChI |
LQEJVHHKDRSDAX-UHFFFAOYSA-N |
SMILES |
C.C.C.C1C[CH]1.[Sn] |
Sinónimos |
Cyclopropyltrimethylstannane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















